molecular formula C5H8N4O2 B1584230 Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate CAS No. 63666-11-5

Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate

Cat. No. B1584230
CAS RN: 63666-11-5
M. Wt: 156.14 g/mol
InChI Key: MLVNUTAJXZZPCJ-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” is a chemical compound with the CAS Number: 63666-11-5 . It has a molecular weight of 156.14 and its IUPAC name is ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate .


Molecular Structure Analysis

The InChI code for “Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” is 1S/C5H8N4O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9) . The exact mass is 156.064728 .


Physical And Chemical Properties Analysis

“Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” has a melting point of 242-243ºC . It has a density of 1.4±0.1 g/cm3 and a boiling point of 373.9±25.0 °C at 760 mmHg . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. These structures are crucial in medicinal chemistry due to their presence in numerous pharmacologically active molecules .

Development of Antimicrobial Agents

The triazole ring found in Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate is often incorporated into compounds with potential antimicrobial properties. Research is ongoing to explore its efficacy against a range of microbial pathogens .

Agricultural Chemical Research

In agriculture, this compound is explored for its potential use in developing new pesticides and herbicides. Its triazole core can be modified to target specific agricultural pests and diseases .

Material Science

Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate can be used in material science for the creation of novel polymers and coatings. These materials may exhibit unique properties such as thermal stability or biodegradability .

Organic Synthesis

This compound is also a valuable reagent in organic synthesis. It can act as a building block for the construction of complex organic molecules, including natural products and potential drug candidates .

Photovoltaic Research

In the field of renewable energy, Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate is being studied for its role in the development of photovoltaic materials that could be used in solar cells .

Safety and Hazards

“Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Mechanism of Action

The exact mechanism of action would depend on the specific biological target of the compound. For instance, some 1,2,4-triazole derivatives have been found to inhibit the enzyme cholinesterase, which plays a key role in nerve signal transmission .

In terms of pharmacokinetics, the compound’s properties such as its solubility, lipophilicity, and molecular weight could influence its absorption, distribution, metabolism, and excretion (ADME). For example, Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate has a molecular weight of 156.14 , and it’s considered to have high GI absorption .

properties

IUPAC Name

ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVNUTAJXZZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069980
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate

CAS RN

63666-11-5
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Record name 63666-11-5
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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